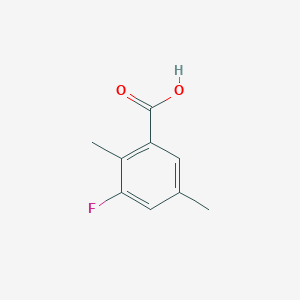

3-Fluoro-2,5-dimethylbenzoic acid

描述

Structure

3D Structure

属性

分子式 |

C9H9FO2 |

|---|---|

分子量 |

168.16 g/mol |

IUPAC 名称 |

3-fluoro-2,5-dimethylbenzoic acid |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) |

InChI 键 |

HCVRMPLXSQMPTL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)F)C)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 3 Fluoro 2,5 Dimethylbenzoic Acid and Its Precursors

Established Synthetic Routes to 3-Fluoro-2,5-dimethylbenzoic Acid

Traditional methods for synthesizing this fluorinated benzoic acid derivative often rely on robust and well-understood chemical transformations.

One common strategy involves the oxidation of a corresponding halogenated xylene. For instance, a plausible precursor like 3-fluoro-2,5-dimethylaniline (B7965126) could potentially be synthesized and then undergo oxidation to yield this compound. The oxidation of substituted xylenes (B1142099) to their corresponding benzoic acids is a known transformation in organic chemistry. google.com The presence of a halogen on the aromatic ring can make the oxidation more challenging compared to unsubstituted xylenes due to the electron-withdrawing nature of the halogen. google.com

Carboxylation of a fluorinated dimethylbenzene derivative is another viable synthetic route. This would involve introducing a carboxyl group (-COOH) onto a 1-fluoro-2,5-dimethylbenzene ring. This can be achieved through various methods, such as Grignard reactions with carbon dioxide or through directed ortho-metalation followed by carboxylation.

Often, the synthesis of a specifically substituted aromatic compound like this compound requires a multi-step approach. This allows for the precise placement of the different functional groups. A hypothetical multi-step synthesis might start from a simpler, commercially available substituted benzene (B151609) and sequentially introduce the fluoro, methyl, and carboxyl groups through a series of reactions like nitration, reduction, diazotization, halogenation, and oxidation. For example, a synthetic route for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involved nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis, demonstrating the complexity of such syntheses. semanticscholar.org

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. researchgate.nete3s-conferences.org These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. researchgate.nete3s-conferences.org

The use of transition metal catalysts in oxidation reactions is a key area of green chemistry research. slideshare.net These catalysts can enable the use of milder reaction conditions and more environmentally benign oxidants, such as molecular oxygen or hydrogen peroxide. rsc.orgresearchgate.net For the synthesis of benzoic acids, catalysts based on metals like cobalt, manganese, and vanadium have been employed in the liquid-phase oxidation of xylenes. google.comrsc.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is also a major focus. rsc.org

Table 1: Examples of Catalytic Oxidation Systems

| Catalyst System | Substrate Example | Product Example | Key Features |

| Cobalt/Manganese/Bromine | Halogenated xylene | Halogenated phthalic acid | Liquid phase oxidation. google.com |

| Vanadium-centered MOF (MIL-100(V)) | Benzyl alcohol | Benzoic acid | Heterogeneous catalyst, selectivity can be tuned by temperature. rsc.org |

| V2O5–TiO2 | o-Xylene | Phthalic anhydride (B1165640) | Gas-phase oxidation. researchgate.net |

| Copper(II) acetate/Cobalt(II) acetate | m-Fluorobenzaldehyde | 3-Fluorobenzoic acid | Uses atmospheric oxygen as the oxidant in water. chemicalbook.com |

This table provides examples of catalytic systems used for oxidation reactions relevant to benzoic acid synthesis. The specific application to this compound would require further research and optimization.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. ijprdjournal.comajrconline.orgrasayanjournal.co.in The use of microwave irradiation can accelerate a wide range of organic transformations, including oxidation and hydrolysis reactions relevant to the synthesis of benzoic acids. rasayanjournal.co.in For instance, the hydrolysis of benzamide (B126) to benzoic acid can be completed in minutes under microwave conditions, compared to an hour with conventional heating. rasayanjournal.co.in This technology offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent. ijprdjournal.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

| Hydrolysis of Benzamide | 1 hour heating | 7 minutes irradiation rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hours refluxing | 5 minutes irradiation rasayanjournal.co.in |

| Synthesis of Benzoic Acid from Benzanilide | Approx. 30 minutes reflux | 10 minutes irradiation ajrconline.org |

This table illustrates the potential for significant rate enhancement using microwave technology in reactions analogous to those that could be used in the synthesis of this compound.

Flow Chemistry Applications in Synthesis of Related Benzoic Acids

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. In the context of benzoic acid synthesis, flow chemistry enables precise control over reaction parameters, often leading to higher yields and shorter reaction times.

Research has demonstrated the successful application of flow chemistry for various reactions involving benzoic acid derivatives. For instance, the synthesis of delocalized lipophilic triphenylphosphonium cations (DLCs) derived from hydroxylated benzoic acids has been efficiently performed using continuous flow systems. rsc.orgnih.gov This method not only accelerates the reaction but also improves selectivity. Similarly, a rapid and high-yield continuous flow synthesis of 2,2′-diselenobis(benzoic acid) (DSBA) has been developed using water as a solvent, with reaction times as short as 90 seconds. rsc.org

Flow reactors have also been instrumental in scaling up reactions. A study on the alkylation of benzoic acid with methyl iodide demonstrated a successful transition from a microflow capillary reactor to a larger milliflow reactor, highlighting the technology's potential for industrial production. acs.org These examples underscore the versatility and efficiency of flow chemistry in synthesizing a range of benzoic acid derivatives, suggesting its potential applicability for the synthesis of complex structures like this compound.

Table 1: Examples of Flow Chemistry Applications in Benzoic Acid Synthesis

| Product/Reaction | Key Features of Flow Synthesis | Reaction Time | Yield | Reference |

| Delocalized Lipophilic Cations (from hydroxy-benzoic acids) | Improved reaction time and selectivity over batch methods. | Not specified | Moderate to High | rsc.orgnih.gov |

| 2,2′-diselenobis(benzoic acid) (DSBA) | Used water as a solvent; rapid synthesis. | 90 seconds | Excellent | rsc.org |

| Benzoic Acid Alkylation | Scalable from microflow to milliflow reactor; sensitive to mixing conditions. | 105 seconds (residence time) | High | acs.org |

Solvent-Free or Reduced-Solvent Methodologies

The development of solvent-free or reduced-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize environmental impact and reduce costs associated with solvent use and disposal. For benzoic acid and its derivatives, several such methodologies have been explored.

One notable approach is the use of microwave irradiation in conjunction with Brønsted acidic ionic liquids to promote Fischer esterifications of benzoic acid. researchgate.net This method proceeds smoothly without the need for additional catalysts and under solvent-free conditions, providing good to excellent yields. The ionic liquids used in this process can also be recovered and recycled, further enhancing the sustainability of the method. researchgate.net

Another innovative strategy involves the use of sulfolane (B150427) as a reaction medium for the synthesis of benzoic acid from biomass-derived quinic acid. escholarship.org Sulfolane is a polar, thermally stable, and water-soluble compound, making it an excellent alternative to more hazardous organic solvents. The reaction in sulfolane results in a high yield and purity of benzoic acid, which can be conveniently isolated. escholarship.org Furthermore, the purification of benzoic acid itself can be achieved through recrystallization from water, a method that avoids organic solvents entirely and is considered particularly safe, often yielding a product of around 65% recovery. wikipedia.org

Table 2: Comparison of Reduced-Solvent Methodologies for Benzoic Acid Reactions

| Method | Reaction Type | Solvents/Catalysts | Conditions | Key Advantage | Reference |

| Microwave-Assisted Synthesis | Fischer Esterification | Brønsted acidic ionic liquids | Solvent-free, microwave irradiation | High yields, recyclable catalyst | researchgate.net |

| Biomass Conversion | Deoxygenation | Sulfolane | 220-240°C | High yield and purity from a renewable source | escholarship.org |

| Purification | Recrystallization | Water | High temperature for dissolution, cool for precipitation | Avoids organic solvents, high safety profile | wikipedia.org |

Regioselective Synthesis Considerations

The synthesis of a multi-substituted aromatic compound like this compound presents a significant challenge in controlling the precise placement of each substituent on the benzene ring. Regioselectivity, the control over the direction of bond formation, is paramount. The electronic properties of the substituents already present on the ring dictate the position of subsequent additions. The carboxyl group is an electron-withdrawing group and directs incoming electrophiles to the meta-position, while methyl groups are electron-donating and direct to the ortho- and para-positions. The fluorine atom is also an ortho-, para-director. Achieving the 3-fluoro-2,5-dimethyl substitution pattern requires a carefully designed synthetic sequence that leverages these directing effects or employs specialized regiocontrol strategies.

Strategies for Directing Fluorination and Methylation

Several advanced strategies exist to achieve high regioselectivity in the functionalization of aromatic rings. These methods are crucial for overcoming the inherent directing effects of substituents that might otherwise lead to undesired isomers.

Directed Ortho-Metalation (DoM): This is a powerful technique where a functional group on the aromatic ring directs deprotonation (metalation) by a strong base, typically an organolithium reagent like s-butyllithium (s-BuLi), to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent with perfect regiocontrol. For example, research on 4-halobenzoic acids has shown that the carboxylate group can direct metalation to the position next to it, allowing for subsequent functionalization at that specific site. nih.gov This strategy could be adapted to introduce a methyl or fluoro group at a specific position relative to the carboxylic acid.

Transient Directing Groups: A more modern approach involves the use of a transient directing group. This strategy was successfully employed in the palladium-catalyzed ortho C–H methylation and fluorination of benzaldehydes. acs.org In this process, commercially available orthanilic acids are used as transient directing groups that guide the catalyst to functionalize the C-H bond at the ortho position. After the reaction, the directing group is removed, leaving the desired substituted product. This method allows for direct methylation and fluorination at positions that might be difficult to access through classical electrophilic aromatic substitution. acs.org

Controlling Electrophilic Substitution: In a classical approach, the order of substituent introduction is critical. For instance, starting with 2,5-dimethylbenzoic acid, a direct electrophilic fluorination would likely be directed to the 4- or 6-positions by the activating methyl groups and the meta-directing carboxyl group, making the synthesis of the 3-fluoro isomer challenging. Therefore, a synthetic route would likely involve starting with a precursor where the fluorine is already in place or using a blocking group strategy to prevent reaction at undesired positions. The Birch reduction offers another route, where the regioselectivity of the reduction of a benzoic acid derivative is controlled by the electron-withdrawing nature of the carboxyl group, leading to para-protonation. wikipedia.org

Stereochemical Aspects in Synthesis (if applicable)

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. For the target molecule, this compound, the core structure is a planar benzene ring. The substituents (fluoro, methyl, and carboxyl groups) are attached directly to the sp²-hybridized carbons of this ring.

The molecule itself is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exist as enantiomers or diastereomers. Consequently, considerations of stereoselectivity in the final synthetic steps to produce this compound are not applicable. uou.ac.in While synthetic intermediates could potentially be chiral, leading to stereochemical considerations at earlier stages, the synthesis of this specific achiral final product does not inherently involve the creation of stereoisomers.

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 2,5 Dimethylbenzoic Acid

Reaction Pathways and Transformation Mechanisms

Carboxylic Acid Group Derivatization (e.g., esterification, amide formation, acyl chloride formation)

The carboxylic acid group of 3-fluoro-2,5-dimethylbenzoic acid is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, and acyl chlorides. These transformations are fundamental in organic synthesis, providing intermediates for more complex molecules.

Esterification: The conversion of this compound to its corresponding esters, such as ethyl 3-fluoro-2,5-dimethylbenzoate, can be achieved through standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Amide Formation: Amide derivatives are synthesized by the reaction of this compound with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid. nih.govnih.gov A general method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.govresearchgate.net This process is efficient for a range of aliphatic, benzylic, and aromatic carboxylic acids and amines, typically proceeding at room temperature with good to excellent yields. nih.gov Another approach utilizes titanium tetrachloride (TiCl₄) in pyridine (B92270) to facilitate the direct condensation of carboxylic acids and amines. nih.gov The reaction conditions, such as temperature and the nature of the reactants, can influence the reaction's success, with sterically hindered substrates sometimes resulting in lower yields. nih.gov

Acyl Chloride Formation: The synthesis of the corresponding acyl chloride from this compound can be accomplished using standard chlorinating agents. A common method involves reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com An alternative and milder method for converting carboxylic acids to acyl chlorides involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, in the presence of a catalytic amount of an organic amine like N,N-dimethylformamide (DMF). google.com This reaction is often preferred due to its milder conditions and higher yields. google.com

Table 1: Examples of Carboxylic Acid Group Derivatization Reactions

| Derivative | Reactants | Reagents/Conditions |

|---|---|---|

| Ethyl 3-fluoro-2,5-dimethylbenzoate | This compound, Ethanol (B145695) | Strong acid catalyst (e.g., H₂SO₄), heat |

| N-Aryl/Alkyl-3-fluoro-2,5-dimethylbenzamide | This compound, Amine | Coupling agents (e.g., phosphonium salts), room temperature nih.gov or TiCl₄, pyridine, 85°C nih.gov |

Aromatic Ring Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring acts as a nucleophile in these reactions, attacking an electrophile. youtube.com The stability of the aromatic ring means that a strong electrophile, often generated with the help of a catalyst, is required for the reaction to proceed. youtube.com

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Carbon (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgnih.gov In this compound, the fluorine atom is a potential leaving group. The carboxylic acid group is an electron-withdrawing group, but its deactivating effect is primarily through resonance and is most effective at the ortho and para positions. The methyl groups are electron-donating, which would disfavor SNAr.

The viability of SNAr at the fluorine-bearing carbon would depend on the reaction conditions and the presence of sufficiently strong activation. For example, the reaction of 4-fluorobenzaldehyde (B137897) with dimethylamine (B145610) can be achieved using hydroxide-assisted decomposition of DMF, indicating that under certain conditions, a fluorine atom can be displaced. nih.gov However, the electronic nature of this compound, with its combination of activating and deactivating groups, makes the prediction of its reactivity in SNAr reactions complex.

Reactions Involving Methyl Group Functionalization

The two methyl groups on the aromatic ring of this compound can also be sites for chemical reactions. For instance, side-chain halogenation can occur under radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of benzylic halides. Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids, although this would likely also affect other parts of the molecule under harsh conditions.

Catalytic Transformations Involving this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com Derivatives of this compound can potentially participate in these reactions, typically after conversion of the carboxylic acid to a less reactive group or by using the aryl halide functionality.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgresearchgate.net A derivative of this compound, such as a corresponding aryl bromide or triflate, could be coupled with a variety of boronic acids or their esters. libretexts.org The reaction is typically carried out in the presence of a base and a palladium catalyst with suitable ligands. libretexts.orgresearchgate.net The efficiency of the coupling can be influenced by the nature of the substituents on both coupling partners. mdpi.combeilstein-journals.org Fluorinated biphenyl (B1667301) derivatives, for instance, have been synthesized using Suzuki-Miyaura coupling reactions catalyzed by heterogeneous palladium nanoparticles. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org An aryl halide derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. These reactions are generally carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. mdpi.com An aryl halide derived from this compound could react with an alkene to form a substituted alkene. The reaction typically employs a palladium catalyst and a base, and the stereoselectivity of the product can often be controlled. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halide derivative of this compound + Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) libretexts.orgmdpi.com | Biaryl derivative |

| Sonogashira | Aryl halide derivative of this compound + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org | Aryl-alkyne derivative |

| Heck | Aryl halide derivative of this compound + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) mdpi.com | Substituted alkene |

Metal-Organic Framework (MOF) Synthesis utilizing Benzoic Acid Ligands

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Benzoic acid and its derivatives are frequently employed in MOF synthesis, serving either as the primary linking ligand or as a "modulator" to control the framework's growth, crystal size, and defect concentration. acs.orgscispace.com The carboxylate group of the benzoic acid coordinates with the metal centers, while the substituents on the aromatic ring can tune the resulting MOF's properties. nih.gov

Monocarboxylic acids like benzoic acid are particularly effective as modulators because they compete with the primary multitopic carboxylate linkers for coordination sites on the metal clusters, thereby inhibiting crystal growth at specific facets. acs.org This controlled growth is crucial for producing nanosized MOF particles with enhanced properties for applications like catalysis and adsorption. acs.org For example, benzoic acid has been used as a modulator to control the particle size and shape of MIL-88B(Fe) nanocrystals and to introduce a high concentration of "missing cluster" defects in the otherwise highly stable UiO-66 framework. acs.orgscispace.com

While direct synthesis of a MOF using this compound as the primary linker is not widely documented in the reviewed literature, the use of other substituted benzoic acids is common. For instance, 2-fluorobenzoic acid has been used as a modulator in the synthesis of hexanuclear rare-earth-centered MOFs. youtube.com Similarly, more complex benzoic acid derivatives, such as 2,4-bis-(triazol-1-yl)benzoic acid, have been used as the main ligand to construct novel cadmium and zinc MOFs with applications in chemical sensing. nih.gov The fundamental principle involves the self-assembly under solvothermal conditions where the metal salt and the benzoic acid-based ligand are heated in a solvent, often dimethylformamide (DMF). youtube.comnih.gov

Interactive Data Table: Examples of Benzoic Acid Derivatives in MOF Synthesis

| MOF/Complex Name | Metal Center | Benzoic Acid Derivative | Role of Ligand | Application/Finding | Reference |

| [Cd₀.₅(L)(H₂O)] | Cadmium (Cd²⁺) | 2,4-bis-(triazol-1-yl)benzoic acid (HL) | Primary Ligand | Luminescent sensor for Fe³⁺ and MnO₄⁻ | nih.gov |

| [Zn(L)(TPA)₀.₅]·H₂O | Zinc (Zn²⁺) | 2,4-bis-(triazol-1-yl)benzoic acid (HL) | Primary Ligand | Luminescent sensor for Fe³⁺ and tryptophan | nih.gov |

| MIL-88B(Fe) | Iron (Fe³⁺) | Benzoic acid | Modulator | Control of particle shape and size | acs.org |

| UiO-66 | Zirconium (Zr⁴⁺) | Benzoic acid | Modulator | Creation of missing cluster defects | scispace.com |

| UPC-68 | Rare Earth Metals | 2-Fluorobenzoic acid | Modulator | Coordination modulation during synthesis | youtube.com |

| Zinc-based MOF | Zinc (Zn²⁺) | 4-Dimethylaminobenzoic acid | Primary Ligand | Drug delivery carrier | researchgate.net |

Organocatalytic Applications

Organocatalysts are small organic molecules that can accelerate chemical reactions. While this compound and its derivatives are valuable intermediates in the synthesis of complex molecules like pharmaceuticals, their direct application as organocatalysts is not prominently featured in the surveyed scientific literature. ossila.com For instance, the related 3-fluoro-2-methylbenzoic acid is a key building block for synthesizing diarylmethanes, which are precursors to SGLT2 inhibitors, via processes like Friedel-Crafts acylation. ossila.com In this context, the compound acts as a reactant or a structural scaffold rather than a catalyst that is regenerated after the reaction cycle.

Kinetic and Thermodynamic Aspects of Reactions

The thermodynamic and kinetic properties of this compound are dictated by its molecular structure. A key thermodynamic parameter for a benzoic acid is its acidity, represented by its pKa value. The pKa of the parent 3-fluorobenzoic acid is 3.86. wikipedia.org The fluorine atom at the meta-position is strongly electron-withdrawing, which stabilizes the conjugate base (benzoate) and thus increases the acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2).

In this compound, the situation is more complex. In addition to the acid-strengthening effect of the fluorine, there are two methyl groups at positions 2 and 5. Methyl groups are generally electron-donating, which would tend to decrease acidity. Furthermore, the methyl group at the ortho-position (position 2) can cause a steric effect, potentially twisting the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity can interfere with the resonance stabilization of the carboxylate anion, which typically also influences the acidity. A precise, experimentally determined pKa value for this compound is not available in the cited literature, but its value would arise from a balance of these competing electronic and steric effects.

Interactive Data Table: Acidity of Related Benzoic Acids

| Compound | Formula | pKa | Key Substituent Effects | Reference |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 3.86 | Inductive electron withdrawal by fluorine increases acidity. | wikipedia.org |

| Benzoic acid | C₇H₆O₂ | ~4.2 | Reference compound. | |

| 2,5-Dimethylbenzoic acid | C₉H₁₀O₂ | Not specified | Electron donation from two methyl groups; potential steric effect from ortho-methyl. | nih.gov |

| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | Not specified | Electron donation from two meta-methyl groups. | nih.gov |

Detailed kinetic studies, such as the determination of reaction rate constants for specific transformations involving this compound, are not extensively reported in the available sources. However, the rates of reactions like electrophilic substitution would be governed by the interplay of the activating methyl groups and the deactivating, meta-directing fluorine atom.

Derivatives and Analogs of 3 Fluoro 2,5 Dimethylbenzoic Acid

Synthesis and Research of Esters (e.g., Ethyl 3,5-dimethylbenzoate)

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. In the context of 3-fluoro-2,5-dimethylbenzoic acid and its analogs, esterification can be a crucial step in creating more complex molecules. For instance, the esterification of 3,5-dimethylbenzoic acid to its ethyl ester, ethyl 3,5-dimethylbenzoate, is a known process. nih.gov This reaction typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

While specific research on the direct esterification of this compound is not widely detailed in the provided results, the synthesis of related esters, such as the 5-pentadecyl ester of 5-fluoro-2-trifluoromethylbenzoic acid, has been documented. nist.gov This suggests that standard esterification methods would likely be applicable to this compound. The resulting esters could be valuable intermediates for the synthesis of polymers or other functional materials.

A study on the synthesis of 3-fluoro-2,5-disubstituted furans highlights a two-step sequence for their efficient preparation, indicating the utility of fluorinated building blocks in creating novel heterocyclic compounds. rsc.org

Table 1: Properties of Ethyl 3,5-dimethylbenzoate

| Property | Value |

| IUPAC Name | ethyl 3,5-dimethylbenzoate |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 21239-29-2 |

Data sourced from PubChem. nih.gov

Synthesis and Research of Amides and Anhydrides (e.g., acetoxy-methylbenzoic anhydride)

Amides and anhydrides are other important classes of carboxylic acid derivatives. The synthesis of amides from 4-fluorobenzoic acid has been explored, where the acid is reacted with various anilines to form amide products. globalscientificjournal.comresearchgate.net This general approach could be adapted for the synthesis of amides from this compound.

A notable example of a related anhydride (B1165640) is 3-acetoxy-2-methylbenzoic anhydride. nih.gov This compound was synthesized by reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. nih.gov The synthesis of anhydrides can also be achieved through the dehydration of carboxylic acids using various reagents. researchgate.net For instance, benzoic anhydride can be prepared from benzoic acid and acetic anhydride. orgsyn.org The synthesis of 3-acetoxy-2-methylbenzoic acid itself can be accomplished by acylating 3-hydroxy-2-methylbenzoic acid with acetic anhydride. google.comgoogle.com

Research on 3-acetoxy-2-methylbenzoic anhydride has shown that it possesses antibacterial properties. nih.gov This highlights the potential for discovering biologically active molecules within this class of compounds.

Table 2: Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride

| Reactants | Product |

| 3-acetoxy-2-methylbenzoyl chloride | 3-acetoxy-2-methylbenzoic anhydride |

| 3-acetoxy-2-methylbenzoic acid |

Data sourced from PubMed Central. nih.gov

Research into Substituted Benzoic Acid Analogs with Varied Fluorine and Methyl Positions

The specific placement of fluorine and methyl groups on the benzoic acid ring significantly influences the molecule's properties. Researchers have investigated a variety of substituted benzoic acid analogs to understand these structure-property relationships.

Examples of Studied Analogs:

3-Fluoro-2-methylbenzoic acid: This analog is a known building block in organic synthesis. ossila.comsigmaaldrich.com It has been used in the synthesis of 3-acetoxy-2-methylbenzoic anhydride, which exhibits antibiotic activity. ossila.com

4-Fluoro-2-methylbenzoic acid: The synthesis of this compound can be achieved through a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and separation of isomers. google.com

3-Fluoro-4,5-dimethylbenzoic acid: This compound is another example of a fluorinated and methylated benzoic acid analog. uni.lu

Other Analogs: A wide range of other fluorinated and methylated benzoic acids have been studied, including 2-, 3-, and 4-fluorobenzoic acids, and various trifluoromethyl and methyl-substituted benzoic acids. nih.govwikipedia.orgwikipedia.org Studies have also been conducted on analogs like 2-fluoro-3-methylbenzoic acid. sigmaaldrich.comchemimpex.com

These studies often focus on the synthesis of these compounds and their potential applications. For example, quantitative structure-metabolism relationship studies have been performed on a series of substituted benzoic acids to understand how their chemical properties affect their metabolic fate. nih.gov

Table 3: Properties of Selected Substituted Benzoic Acid Analogs

| Compound Name | Molecular Formula | Melting Point (°C) | CAS Number |

| 3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 158-160 | 699-90-1 |

| 4-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 158 | 321-21-1 |

| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 169-171 | 350-28-7 |

| 2-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | - | 315-31-1 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2,5 Dimethylbenzoic Acid and Its Derivatives

X-ray Crystallography Studies of the Compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. While the crystal structure of 3-fluoro-2,5-dimethylbenzoic acid itself is not extensively detailed in the available literature, studies on closely related fluorobenzoic acids and their metal complexes provide significant insights into the structural behavior of this class of compounds. For instance, the analysis of 3-fluoro-4-methylbenzoic acid reveals a nearly planar molecular structure. researchgate.net

Supramolecular Interactions (e.g., hydrogen bonding, π-π stacking, C-H...F, F...F interactions)

The crystal packing of fluorinated benzoic acids is often dominated by a network of non-covalent interactions. In the case of 3-fluoro-4-methylbenzoic acid, molecules are linked into centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimeric motif is a common feature in the crystal structures of benzoic acids.

Coordination Chemistry and Ligand-Metal Interactions

This compound, through its carboxylate group, can act as a versatile ligand in coordination chemistry, forming complexes with a variety of metal ions. The coordination behavior of fluorobenzoates has been studied with several transition metals, including copper(II), zinc(II), cobalt(II), and nickel(II), as well as lanthanides. researchgate.netscispace.comfrontiersin.org

The carboxylate group can coordinate to metal centers in several modes: monodentate, bidentate (chelating or bridging), or a combination thereof. This versatility leads to the formation of diverse structural motifs, ranging from mononuclear and dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. researchgate.netscispace.comfrontiersin.org For example, a zinc(II) complex with 2-fluorobenzoic acid and pyridin-2-amine as a co-ligand exhibits a distorted tetrahedral geometry where the fluorobenzoate ligands are monodentate. researchgate.net In contrast, dinuclear lanthanide complexes with 2,4-dimethylbenzoic acid showcase bridging carboxylate groups. frontiersin.org The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. The fluorine substituent can also exert an electronic effect on the carboxylate group, subtly influencing its coordination properties.

Table 1: Crystallographic Data for a Related Fluorinated Benzoic Acid Derivative

| Compound | 3-Fluoro-4-methylbenzoic acid |

| Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) ** | 92.50 (2) |

| V (ų) ** | 696.98 (16) |

| Z | 4 |

| Data sourced from Batsanov, 2004. researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For fluorinated compounds, both standard proton and carbon NMR, as well as specialized fluorine-19 NMR, provide a wealth of information.

Multi-dimensional NMR Techniques for Structure and Dynamics

Fluorine-19 NMR Studies (¹⁹F NMR)

¹⁹F NMR is particularly informative for fluorinated organic molecules due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it highly sensitive to the local electronic environment. biophysics.org The chemical shift of the fluorine atom in this compound would provide direct insight into the electronic effects of the ortho- and para-methyl groups and the meta-carboxylic acid group.

While a specific ¹⁹F NMR spectrum for this compound is not available in the provided search results, data for the parent compound, 3-fluorobenzoic acid, shows a characteristic chemical shift. rsc.orgspectrabase.com The introduction of two methyl groups would be expected to shield the fluorine nucleus, causing an upfield shift in its resonance compared to 3-fluorobenzoic acid. Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) would be observable in the ¹⁹F spectrum, providing additional structural information. The study of fluorinated compounds in biological systems often utilizes ¹⁹F NMR to probe binding interactions and conformational changes. biophysics.orgresearchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular interactions.

For this compound, the vibrational spectra would be characterized by several key features. The O-H stretching vibration of the carboxylic acid group is expected to appear as a broad band in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, indicative of strong hydrogen bonding in the solid state or in concentrated solutions. nih.gov The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp band, usually around 1700 cm⁻¹. The precise position of this band can be influenced by dimerization and other hydrogen bonding interactions. nih.gov

The spectra would also contain a series of bands corresponding to the vibrations of the benzene (B151609) ring, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The C-F stretching vibration is also a characteristic feature, though its intensity can be variable.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. In the context of this compound, mass spectrometry provides critical insights into its molecular stability and the characteristic cleavage pathways influenced by its specific substitution pattern, namely the fluoro and dimethyl groups on the aromatic ring.

While a dedicated mass spectrum for this compound is not widely published, a detailed fragmentation pathway can be reliably predicted based on the well-established fragmentation of benzoic acid and its substituted analogues. The primary ionization method considered here is electron ionization (EI), which typically induces extensive and informative fragmentation.

The molecular ion ([M]⁺•) of this compound, with a molecular weight of 168.16 g/mol , is expected to be readily observed. The initial fragmentation is anticipated to follow pathways characteristic of aromatic carboxylic acids. The most prominent fragmentation pathways are expected to involve the loss of the hydroxyl radical (•OH) and the carboxyl group (•COOH).

A key fragmentation step for benzoic acids is the alpha-cleavage leading to the loss of the hydroxyl radical, resulting in the formation of a stable acylium ion. For this compound, this would lead to the [M - OH]⁺ ion.

Another significant fragmentation involves the loss of the entire carboxyl group, yielding a substituted phenyl cation. The subsequent fragmentation of this ion would involve the characteristic losses from the aromatic ring and its substituents.

Further fragmentation can be hypothesized, including the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions. The presence of the fluorine atom is also expected to influence the fragmentation, potentially through the elimination of a neutral molecule like hydrogen fluoride (B91410) (HF) or a formyl fluoride radical (•FCO), although these are generally less favored pathways compared to the primary losses from the carboxylic acid group.

The predicted major fragmentation pathways are summarized in the table below. The relative abundances are estimations based on the known fragmentation of similar compounds, such as 2,5-dimethylbenzoic acid and 3-fluorobenzoic acid. docbrown.infonist.govnih.gov

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 168 | [C₉H₉FO₂]⁺• (Molecular Ion) | - | Moderate |

| 151 | [C₉H₈FO]⁺ | •OH | High |

| 123 | [C₈H₈F]⁺ | •COOH | Moderate to High |

| 108 | [C₇H₅F]⁺ | •COOH, •CH₃ | Moderate |

| 95 | [C₆H₄F]⁺ | •COOH, C₂H₄ | Low |

The fragmentation cascade would likely begin with the molecular ion at m/z 168. The loss of a hydroxyl radical (17 amu) would generate the abundant acylium ion at m/z 151. The loss of the entire carboxyl group (45 amu) would result in the fluorodimethylphenyl cation at m/z 123. Subsequent loss of a methyl group from this ion could lead to a fragment at m/z 108.

It is important to note that the "ortho effect," a phenomenon where adjacent substituents interact during fragmentation, is not expected to be a primary driving force in the fragmentation of this compound due to the meta position of the fluorine atom relative to the carboxylic acid. nist.gov However, the electronic influence of the electron-withdrawing fluorine and electron-donating methyl groups will subtly affect the stability of the resulting fragment ions.

The analysis of the mass spectrum provides a fingerprint for the molecule, allowing for its identification and differentiation from its isomers. For instance, the fragmentation pattern would differ significantly from an isomer where the fluorine and methyl groups are in different positions, leading to different stabilities of the resulting carbocations.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 3-fluoro-2,5-dimethylbenzoic acid in different environments, complementing the static picture provided by quantum chemical calculations.

MD simulations can model the interactions between this compound and solvent molecules. In aqueous solution, the carboxylic acid group will form hydrogen bonds with water molecules. The hydrophobic benzene (B151609) ring and methyl groups will influence the local water structure. The fluorine atom, while capable of participating in weak hydrogen bonds, will primarily exert its influence through electrostatic interactions.

Studies on the solvation of benzoic acid and its derivatives have shown that the formation of hydrogen-bonded dimers is a key feature in non-polar solvents, while in polar, hydrogen-bond-accepting solvents, interactions with the solvent molecules can disrupt dimer formation. ucl.ac.uk MD simulations of this compound could reveal the preferred solvation structure and the dynamics of hydrogen bonding with different solvents.

In more complex environments, such as in the presence of other solutes or at interfaces, MD simulations can predict the aggregation behavior and partitioning of this compound. For instance, simulations could explore the formation of π-π stacking interactions between the aromatic rings of multiple molecules, which can be significant for substituted benzoic acids. ucl.ac.uk

Furthermore, MD simulations have been used to study the behavior of benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics and promote aggregation. unimi.itrsc.org For this compound, such simulations could be relevant for understanding its behavior in porous materials or at interfaces.

Illustrative Data Table: Intermolecular Interaction Energies from MD Simulations (Representative Data)

| Interaction Type | Solvent | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Dimerization (H-bonding) | Non-polar | -8 to -12 |

| Solute-Solvent (H-bonding) | Water | -5 to -8 per H-bond |

Note: These are representative energy ranges and the actual values for this compound would depend on the specific force field and simulation conditions.

Quantitative Structure-Activity Relationships (QSAR) in Academic Contexts (e.g., for probe design, not for drug development)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In academic research, QSAR is instrumental in the rational design of chemical probes to investigate biological systems. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related benzoic acid derivatives.

The primary goal of a QSAR study is to develop a mathematical equation that can predict the activity of new compounds based on their physicochemical properties, also known as descriptors. dergipark.org.tr These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov

For instance, in the development of chemical probes, a QSAR model might be built to understand the structural requirements for inhibiting a particular enzyme. A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for the activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased the inhibitory activity. nih.gov Such a model can guide the synthesis of more potent and selective probes.

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that links the descriptors to the activity. dergipark.org.tr

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

Table 1: Hypothetical Descriptors for a QSAR Study of Substituted Benzoic Acids

| Descriptor Type | Specific Descriptor | Relevance to this compound |

| Electronic | Hammett Constant (σ) | The fluorine atom's electron-withdrawing nature would be quantified. |

| Dipole Moment | Reflects the overall polarity of the molecule. | |

| Steric | Molar Refractivity (MR) | Accounts for the volume and polarizability of the substituents. |

| Taft Steric Parameter (Es) | Quantifies the steric bulk of the methyl groups. | |

| Hydrophobic | Partition Coefficient (logP) | Indicates the lipophilicity, influenced by all substituents. |

This table is illustrative and presents descriptors that would be relevant in a QSAR study of this compound class.

Reaction Mechanism Elucidation via Computational Chemistry

Density Functional Theory (DFT) is a common computational method used to study reaction mechanisms. It can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

For example, a computational study on the self-association of substituted benzoic acids in various solvents employed molecular dynamics (MD) simulations and DFT calculations to identify the dominant intermolecular interactions. bohrium.comucl.ac.uk It was found that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar solvents, interactions with the solvent molecules become more significant. bohrium.comucl.ac.uk For this compound, similar computational approaches could predict its aggregation behavior in different media, which is critical for understanding its solubility and crystallization properties.

Another area where computational chemistry is valuable is in understanding the reactivity of the carboxyl group and the aromatic ring. For instance, the mechanism of the reaction between benzoic acid and diphenyldiazomethanes has been studied, revealing the kinetics and the role of substituents. acs.org In the case of this compound, computational models could predict how the fluorine and methyl substituents influence the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

A typical computational investigation of a reaction mechanism involves:

Modeling the Reactants and Products: Building accurate 3D models of the molecules involved.

Locating the Transition State: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Calculating the Reaction Pathway: Mapping the energetic profile of the reaction from reactants to products.

Analyzing the Electronic Structure: Examining the distribution of electrons to understand bonding changes throughout the reaction.

Table 2: Potential Computational Studies on the Reactivity of this compound

| Reaction Type | Computational Method | Information Gained |

| Esterification | DFT | Activation energy, transition state geometry, role of catalysts. |

| Electrophilic Aromatic Substitution | DFT, Ab initio | Regioselectivity, influence of substituents on reaction rate. |

| Decarboxylation | MD, DFT | Reaction mechanism under different conditions (e.g., thermal, catalytic). |

| Self-Association | MD, DFT | Dimerization energies, solvent effects on aggregation. |

This table outlines potential areas of computational investigation for this compound, based on studies of similar compounds.

Applications in Organic Synthesis and Materials Science Research

Analogous Compounds as Synthetic Building Blocks

Fluorinated benzoic acids are frequently employed as foundational components in the synthesis of more complex molecules.

Isomers such as 3-fluoro-2-methylbenzoic acid serve as key intermediates in the synthesis of pharmaceutically active ingredients (APIs). ossila.com For instance, they are used to create novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors through reactions like Friedel-Crafts acylation. ossila.com Similarly, 5-Fluoro-2-methylbenzoic acid is a precursor for benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. nih.gov

The reactivity of related compounds allows for their use in constructing intricate molecular architectures. For example, 5-fluoro-2-methylbenzoic acid is utilized in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity in cancer cell lines. nih.gov The synthesis of complex bioactive molecules often relies on the specific functionalities offered by such building blocks.

Role of Related Benzoates in Ligand Design for Catalysis and Coordination Chemistry

The carboxylate group of benzoic acids is an excellent coordinating moiety for metal ions, leading to their widespread use in coordination chemistry.

Fluorinated dicarboxylate linkers are instrumental in the synthesis of fluorinated metal-organic frameworks (F-MOFs). sigmaaldrich.com These materials are of interest for their unique structural features and potential applications in gas storage and separation. The introduction of fluorine can modify the pore size, hydrophobicity, and stability of the framework. While 3-Fluoro-2,5-dimethylbenzoic acid is a monofunctional linker, related polycarboxylic acids like 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) are used to construct 1D, 2D, and 3D coordination polymers with metal ions such as Cu(II). sigmaaldrich.com

Lanthanide complexes are renowned for their unique luminescent properties. The organic ligand, often a benzoate (B1203000) derivative, can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. fishersci.combldpharm.com Research on complexes using 2,4-dimethylbenzoic acid with lanthanide ions like Eu(III) and Tb(III) has demonstrated this phenomenon, leading to materials with potential applications in lighting and sensing. fishersci.com The specific substituents on the benzoate ligand are known to influence the energy transfer efficiency and the resulting luminescence. bldpharm.com

Analogous Compounds as Precursors for Advanced Materials

The rigid structure of the benzene (B151609) ring combined with the influence of its substituents makes benzoic acid derivatives valuable precursors for materials science.

The molecular shape of benzoic acid derivatives is a key factor in the formation of liquid crystal phases. For example, 3-fluoro-2-methylbenzoic acid is identified as a structural scaffold for bent-core liquid crystals due to the meta-positioning of the carboxylic acid and the fluorine atom. ossila.com Similarly, high-purity 3,5-dimethylbenzoic acid is noted for its use in synthesizing liquid crystal materials. google.com The specific geometry and polarity imparted by the fluoro and methyl groups are critical for achieving the desired mesophase behavior.

Biochemical and Mechanistic Probes in Academic Research

Use as a Structural Motif in Enzyme Substrate Analogs (e.g., for studying enzyme mechanisms or binding sites)

There is no specific research available that documents the use of 3-Fluoro-2,5-dimethylbenzoic acid as a structural motif in enzyme substrate analogs. The design of such analogs typically involves creating a molecule that mimics the natural substrate of an enzyme but is modified to halt the enzymatic reaction at a particular stage. This allows researchers to study the enzyme's mechanism of action or to characterize its binding site. The introduction of a fluorine atom, as in the case of this compound, could theoretically be used to probe electronic and steric interactions within an enzyme's active site. However, no published studies have specifically employed this compound for such purposes.

Incorporation into Molecular Probes for Biological Systems (e.g., fluorinated probes for NMR or imaging)

Fluorinated compounds are frequently used as probes in biological systems, primarily due to the utility of ¹⁹F NMR and imaging techniques. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity in NMR experiments. Additionally, the chemical shift of ¹⁹F is highly sensitive to its local environment, providing detailed information about molecular interactions and conformational changes.

Despite these potential applications, there is no specific literature describing the incorporation of this compound into molecular probes for ¹⁹F NMR or imaging studies of biological systems. While the synthesis of various fluorinated molecules for such purposes is an active area of research, this particular compound has not been a subject of these investigations.

Application in SAR Studies for Receptor-Ligand Interactions (focus on understanding binding, not therapeutic efficacy)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule relates to its biological activity. These studies are crucial for understanding the specific interactions between a ligand and its receptor, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The introduction of a fluorine atom can significantly alter a molecule's electronic properties and its ability to participate in these interactions.

A search of the scientific literature reveals no SAR studies that specifically utilize this compound to probe receptor-ligand interactions. While SAR studies on other fluorinated benzoic acid derivatives exist, the specific substitution pattern of this compound has not been investigated in this context to understand its influence on receptor binding.

Environmental and Green Chemistry Perspectives

Academic Studies on Environmental Fate and Degradation Pathways

Direct academic studies on the environmental fate and specific degradation pathways of 3-Fluoro-2,5-dimethylbenzoic acid are not extensively documented in the available literature. However, insights can be drawn from research on structurally similar compounds, such as alkyl-benzenes and other fluorinated aromatic acids. The presence of a stable carbon-fluorine bond and an aromatic ring suggests that its environmental persistence and degradation mechanisms are complex. nih.gov

Photooxidation, driven by hydroxyl radicals (•OH) in the atmosphere, is a primary degradation route for aromatic compounds. Studies on alkyl-benzenes like p-xylene (B151628) and 1,3,5-trimethylbenzene show that this process leads to the formation of various oxygenated intermediates, including ring-opened products like dicarbonyls and other smaller organic compounds. For this compound, a similar photooxidation process would likely be initiated by •OH radical addition to the aromatic ring or H-abstraction from the methyl groups. The fluorine substituent is expected to influence the reaction kinetics and the nature of the resulting intermediates.

Research on the photocatalytic degradation of other fluorinated compounds, such as 5:3 fluorotelomer carboxylic acid (5:3 FTCA) using zinc oxide (ZnO) as a photocatalyst, demonstrates the potential for engineered systems to break down these persistent molecules. alfa-chemistry.com Such studies show defluorination and the breakdown of the carbon chain into smaller perfluorinated acids. alfa-chemistry.com While not a natural environmental pathway, this research points to potential remediation strategies. The table below summarizes key findings from photooxidation studies of related compounds.

Table 1: Findings from Photooxidation Studies of Related Aromatic Compounds

| Compound(s) Studied | Key Findings | Potential Relevance to this compound | Reference |

|---|---|---|---|

| Toluene, p-xylene, 1,3,5-trimethyl-benzene | Reaction with hydroxyl radicals leads to the formation of oxygenated intermediates and ring-opened products like α-angelicalactone/4-oxo-2-pentenal, maleic anhydride (B1165640), and citraconic anhydride. | Suggests that atmospheric degradation would likely proceed through similar pathways, forming various oxygenated and potentially ring-cleaved products. | |

| 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) | Photodegradation using a ZnO catalyst under UV light resulted in the formation of shorter-chain perfluorinated acids (e.g., PFBA) and inorganic fluoride (B91410). | Indicates that photocatalytic methods could potentially achieve defluorination and degradation, a key step in mineralization. | alfa-chemistry.com |

| Benzoic Acid | Can be degraded through photocatalytic processes, often involving heterogeneous photocatalysts like TiO2, leading to mineralization. | Provides a baseline for the degradation of the parent benzoic acid structure, upon which substituents like fluorine and methyl groups add complexity. | researchgate.net |

Biodegradation Research and Microbial Transformations

The biodegradation of fluorinated aromatic compounds is a significant area of research due to their widespread use and potential persistence in the environment. nih.gov The strong carbon-fluorine bond makes these compounds generally recalcitrant to microbial attack. nih.gov Microorganisms that can degrade halogenated aromatics have evolved specific enzymatic pathways to cleave the carbon-halogen bond and open the aromatic ring. nih.gov

Studies on monofluorobenzoates by Pseudomonas sp. B13 have shown that the position of the fluorine atom critically affects the degradation pathway. nih.govasm.org For instance, the organism could utilize 4-fluorobenzoate, but the metabolism of 2-fluorobenzoate (B1215865) and 3-fluorobenzoate (B1230327) led to the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. nih.govasm.org This highlights a critical challenge in the biodegradation of fluoroaromatics: while initial enzymatic attacks may occur, subsequent steps can be blocked, halting the degradation process.

For this compound, several factors would influence its biodegradability:

Defluorination: A crucial and often rate-limiting step. This can occur via oxygenase-catalyzed reactions where a hydroxyl group is added, displacing the fluoride ion. nih.gov

Ring Cleavage: Following hydroxylation to form a fluorinated catechol, dioxygenase enzymes cleave the aromatic ring. The success of this step is highly dependent on the enzyme's substrate specificity. nih.govnih.gov

Metabolite Accumulation: As seen with 3-fluorobenzoate, incomplete degradation can lead to the formation of stable, fluorinated intermediates that may persist in the environment. nih.govresearchgate.net

Recent research has identified bacteria like Burkholderia fungorum that are capable of completely metabolizing 3-fluorocatechol (B141901) via 2-fluoromuconate, which was previously considered a dead-end metabolite. researchgate.net This suggests that specialized microbial consortia in soil and water may possess the necessary catabolic genes for the complete mineralization of some fluoroaromatic compounds.

Table 2: Microbial Degradation Studies of Related Fluorinated Aromatic Compounds

| Compound Studied | Microorganism/System | Key Findings | Reference |

|---|---|---|---|

| Monofluorobenzoates (2-F, 3-F, 4-F) | Pseudomonas sp. B13 | Degradation is position-dependent. 3-Fluorobenzoate metabolism led to the accumulation of 2-fluoromuconic acid as a dead-end product. | nih.govasm.org |

| Fluorobenzene (B45895) | Burkholderia fungorum FLU100 | Capable of complete mineralization of fluorobenzene via 3-fluorocatechol and 2-fluoromuconate, challenging the idea that 2-fluoromuconate is always a dead-end metabolite. | researchgate.net |

| General Halogenated Aromatics | Various microbes | Degradation often proceeds via oxidative dehalogenation and ring cleavage by dioxygenases. The enzymes involved show varying levels of specificity for different halogenated substrates. | nih.gov |

| General Fluorinated Drugs | Environmental Microorganisms | The stability of the C-F bond often leads to recalcitrance or partial metabolism, potentially forming more toxic metabolites. | nih.gov |

Sustainable Synthesis and Resource Efficiency in Production Research

Green chemistry principles aim to design chemical processes that are more efficient, use less hazardous materials, and minimize waste. wjpmr.com Research into the synthesis of benzoic acid and its derivatives has increasingly focused on these principles.

Traditional production of benzoic acid often involves the cobalt-catalyzed oxidation of toluene, which can generate significant waste and byproducts. nih.govresearchgate.net Green chemistry approaches seek to improve this and other synthetic routes. For the synthesis of substituted benzoic acids, research explores several avenues:

Alternative Catalysts: Developing more efficient and environmentally benign catalysts to improve reaction yields and reduce energy consumption. google.com

Greener Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives. The Schotten-Baumann reaction, for instance, can be performed in an aqueous environment for the synthesis of some benzoic acid derivatives. brazilianjournals.com.br

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. wjpmr.com

Renewable Feedstocks: There is growing interest in producing benzoic acid derivatives from renewable sources like lignin, which can be oxidatively cleaved to yield valuable aromatic compounds. rsc.org

While specific research on the sustainable synthesis of this compound is limited, general methods for producing substituted aromatic acids provide a framework. For example, high-pressure and high-temperature water has been used as a medium for the rapid synthesis of benzazole derivatives from substituted benzoic acids, demonstrating a catalyst-free approach. rsc.org Furthermore, methods for producing related compounds, such as 2-fluoro-3-nitrobenzoic acid, focus on creating novel, high-yield routes from inexpensive starting materials, which aligns with the goals of resource efficiency. wipo.int

Table 3: Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives

| Green Chemistry Strategy | Example Application | Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis of active pharmaceutical ingredients (APIs) from lignin-based benzoic acid derivatives. | Reduces reliance on fossil fuels and valorizes a waste byproduct of the paper industry. | rsc.org |

| Solvent-Free or Aqueous Reactions | Synthesis of quinazolinyl benzoate (B1203000) and N-4-imidazolphenylbenzamide in water via the Schotten-Baumann method. | Eliminates the need for volatile and often toxic organic solvents. | brazilianjournals.com.br |

| Process Intensification | Using high-pressure/high-temperature water as a reaction medium for extremely rapid benzazole synthesis without a catalyst. | Dramatically reduces reaction times and avoids the use of potentially toxic catalysts. | rsc.org |

| Waste Valorization | Separating and recovering high-value aromatic compounds from the industrial residues of benzoic acid production. | Turns a waste stream into a valuable resource, improving overall resource efficiency. | researchgate.net |

Future Directions and Research Challenges

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes to 3-Fluoro-2,5-dimethylbenzoic acid is a fundamental prerequisite for its widespread availability and subsequent investigation. Current synthetic approaches likely rely on established, multi-step procedures that may be amenable to significant optimization. Future research in this area could focus on several key aspects:

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions such as fluorination.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound could provide a green and highly selective alternative to traditional chemical methods. The use of engineered microorganisms or isolated enzymes for the fluorination or carboxylation of appropriate precursors would be a novel and exciting research avenue.

A comparative table of potential future synthetic pathways is presented below:

| Synthetic Approach | Potential Advantages | Research Challenges |

| Late-Stage C-H Fluorination | Shorter synthesis, improved atom economy | Regioselectivity, catalyst development |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, optimization of reaction parameters |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering, substrate scope |

Design of Novel Catalytic Systems Utilizing this compound

The unique electronic and steric properties of this compound, imparted by the fluorine atom and the two methyl groups, make it an intriguing candidate for use in catalysis. Future research could explore its application in several catalytic contexts:

As a Ligand in Transition Metal Catalysis: The carboxylic acid moiety can coordinate to a metal center, and the fluorine and methyl substituents can modulate the electronic and steric environment of the resulting catalyst. This could lead to the development of novel catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric hydrogenation.

As an Organocatalyst: The compound itself, or its derivatives, could be investigated as a Brønsted acid or as a precursor to other organocatalysts. The presence of the fluorine atom could influence the acidity and catalytic activity.

Advanced Characterization Techniques for Complex Assemblies

The ability of this compound to participate in hydrogen bonding (via the carboxylic acid group) and potentially other non-covalent interactions (such as halogen bonding involving the fluorine atom) suggests that it could form interesting supramolecular assemblies. Advanced characterization techniques will be crucial to understanding the structure and properties of these assemblies.

Solid-State NMR Spectroscopy: This technique could provide detailed information about the local environment of the atoms in the solid state, helping to elucidate the nature of the intermolecular interactions.

Cryo-Electron Microscopy (Cryo-EM): For larger, more complex assemblies, cryo-EM could be a powerful tool for determining their three-dimensional structure.

Single-Crystal X-ray Diffraction: Obtaining single crystals of the compound or its co-crystals would provide the most definitive structural information.

Theoretical Prediction and Experimental Validation of Reactivity

Computational chemistry can play a vital role in predicting the reactivity of this compound and guiding experimental studies.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a variety of properties, such as the acidity of the carboxylic acid, the electrostatic potential surface, and the energies of various reactive intermediates. These calculations can provide insights into the most likely sites of reaction and the mechanisms of potential transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or potential reactants.

The following table outlines a potential workflow for the integrated theoretical and experimental investigation of this compound's reactivity:

| Step | Theoretical Approach | Experimental Validation |

| 1. Ground State Properties | DFT calculations of molecular orbitals, electrostatic potential | Spectroscopic analysis (NMR, IR), pKa measurement |

| 2. Reaction Pathway Analysis | Calculation of transition state energies for hypothetical reactions | Kinetic studies, product analysis |

| 3. Supramolecular Assembly | MD simulations of self-assembly | X-ray crystallography, solid-state NMR |

Expanding its Role as a Versatile Research Building Block

Perhaps the most significant future direction for this compound is its development as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of three distinct functional handles—the carboxylic acid, the fluorine atom, and the aromatic ring with its methyl substituents—provides a rich platform for chemical modification.

Medicinal Chemistry: The incorporation of the 3-fluoro-2,5-dimethylbenzoyl moiety into drug candidates could modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity.

Materials Science: The compound could be used as a monomer for the synthesis of novel polymers with unique thermal or optical properties.

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. The unique substitution pattern of this acid could lead to the discovery of new herbicides, fungicides, or insecticides.

While the current body of research on this compound is nascent, its chemical structure suggests a wealth of opportunities for future investigation. The exploration of new synthetic pathways, the design of novel catalytic systems, the application of advanced characterization techniques, the use of theoretical predictions to guide experimentation, and its development as a versatile research building block are all promising avenues of research. It is hoped that this prospective analysis will serve as a catalyst for future studies that will unlock the full potential of this intriguing molecule.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-fluoro-2,5-dimethylbenzoic acid?

- Methodology :

- Step 1 : Start with 2,5-dimethylbenzoic acid. Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® or F-TEDA-BF₄ in anhydrous conditions).

- Step 2 : Optimize regioselectivity by leveraging the directing effects of methyl groups. Methyl groups at positions 2 and 5 activate the ring for fluorination at position 3 .

- Purification : Recrystallize from ethanol or methanol to isolate the product with ≥97% purity .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | |

| Melting Point | 170–173°C | |

| Purity | ≥97% (HPLC) |

Q. How is the compound characterized structurally?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm substitution pattern (e.g., downfield shifts for fluorine-adjacent protons).

- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 167.06 (calculated for C₉H₉FO₂⁻) .

- XRD/CCDC : Compare crystal structure with analogs like 4-fluoro-3,5-dimethylbenzoic acid (e.g., CCDC entry for similar compounds) .

Q. What solvents are optimal for recrystallization?

- Evidence : Ethanol and methanol are preferred due to moderate polarity, ensuring high yield (>85%) and purity . Avoid DMSO or DMF due to strong coordination with the carboxylic acid group.

Advanced Research Questions

Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The fluorine atom at position 3 creates an electron-deficient aromatic ring, enhancing electrophilic substitution at positions 4 or 5.

- Methyl groups at 2 and 5 introduce steric hindrance, limiting access to position 6. Use DFT calculations (e.g., Gaussian software) to map electron density .

Q. What challenges arise in chromatographic analysis?

- Method Optimization :

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time ~8.2 min .

- GC-MS : Derivatize with diazomethane to form the methyl ester (boiling point reduction) for better volatility .

Q. Can this compound act as a enzyme inhibitor?

- Hypothesis : Structural similarity to salicylic acid derivatives suggests potential cyclooxygenase (COX) inhibition.

- Experimental Design :

- In vitro assay : Test against COX-1/COX-2 using a fluorometric kit (e.g., Cayman Chemical).

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 active site (PDB ID: 3NT1). Compare binding affinity with ibuprofen .

Data Contradictions & Resolution

Q. Conflicting reports on melting points: How to validate?

- Issue : Discrepancies in literature (e.g., 170–173°C vs. 165–168°C).

- Resolution :

- Verify purity via elemental analysis (%C, %H, %F).

- Use differential scanning calorimetry (DSC) to measure precise melting behavior .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 168.17 g/mol | Thermo Scientific |

| LogP (Octanol-Water) | 2.3 (Predicted) | PubChem |

| pKa (Carboxylic Acid) | ~2.8 (Estimated) | Analog data |

Table 2 : Synthetic Yield Optimization

| Fluorinating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Selectfluor® | Acetonitrile | 72 | 95 |

| F-TEDA-BF₄ | DCM | 68 | 97 |

| NFSI | THF | 55 | 90 |

Research Gaps & Future Directions

- Biodegradation : No data on microbial degradation pathways. Propose soil microcosm studies with Rhodococcus spp., referencing 4-hydroxy-3,5-dimethylbenzoic acid catabolism .

- Material Science : Explore metal-organic frameworks (MOFs) using the compound as a linker, leveraging its rigid aromatic core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。